Lipophilicity vs. 1-Methyl Analog
The target compound exhibits a significantly lower computed partition coefficient (XLogP3-AA = −0.6) compared to the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide analog (XLogP3-AA = +0.4), a difference of 1.0 log unit [1]. This reflects the hydrophilizing effect of the terminal primary amine in the aminoethyl side chain. Lower logP correlates with improved aqueous solubility and reduced passive membrane permeability, which may be advantageous for optimizing systemic exposure in in vivo studies [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.6 |
| Comparator Or Baseline | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (CAS 1245771-97-4): XLogP3-AA = 0.4, N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (CAS 1001519-28-3): XLogP3-AA = 0.1 |
| Quantified Difference | ΔXLogP3-AA = -1.0 vs. 1-methyl analog; ΔXLogP3-AA = -0.7 vs. N-ethyl analog |
| Conditions | Computed by XLogP3 algorithm version 3.0 (PubChem release 2025.09.15); standard computational prediction method |
Why This Matters
Lower lipophilicity translates to higher aqueous solubility and altered tissue distribution, critical parameters for selecting the optimal compound for in vitro assay development and in vivo pharmacokinetic studies.
- [1] PubChem Compound Summary for CID 121210639, CID 50896721, and CID 7018714. Computed XLogP3-AA values. National Center for Biotechnology Information. View Source
- [2] Yong Xu et al. (2014). Discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activators of PKM2. Bioorg Med Chem Lett, 24(2):515-519. View Source
